N-Z-1,5-pentanediamine hydrochloride
CAS No.: 18807-74-4
Cat. No.: VC21537569
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18807-74-4 |
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Molecular Formula | C13H21ClN2O2 |
Molecular Weight | 272.77 g/mol |
IUPAC Name | benzyl N-(5-aminopentyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H |
Standard InChI Key | VYIRBXGDTOPWSY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl |
Chemical Structure and Properties
N-Z-1,5-pentanediamine hydrochloride is characterized by its unique molecular structure featuring a benzyloxycarbonyl (Z) protecting group attached to one of the amine groups of 1,5-pentanediamine, with the compound existing as a hydrochloride salt. The molecular formula of this compound is C₁₃H₂₀N₂O₂·HCl . The Z-protecting group is a widely used strategy in organic synthesis for temporarily masking the reactivity of amine functionalities while allowing selective transformations elsewhere in the molecule.
The chemical structure consists of a five-carbon alkyl chain with terminal amine groups, where one amino group is protected by the benzyloxycarbonyl moiety and the other exists as a free amine in its protonated hydrochloride salt form. This unique structure provides the compound with distinctive chemical properties that make it valuable for various applications.
Physical Properties
The physical properties of N-Z-1,5-pentanediamine hydrochloride contribute significantly to its utility in research and industrial applications. The compound demonstrates excellent solubility in polar solvents, which facilitates its use in various reaction conditions . This solubility profile is particularly advantageous for pharmaceutical and biochemical applications where specific solvent systems are required.
Property | Value/Description |
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Appearance | White to off-white crystalline powder |
Molecular Weight | 272.78 g/mol |
Solubility | Highly soluble in water, methanol, and other polar solvents |
Stability | Stable under standard laboratory conditions |
pH (aqueous solution) | Acidic |
Melting Point | 120-125°C (typical range for similar compounds) |
Chemical Reactivity
The reactivity of N-Z-1,5-pentanediamine hydrochloride is largely defined by the differential protection of its amine groups. The free amine functionality, existing as a hydrochloride salt, can be readily deprotonated to participate in various nucleophilic reactions, while the Z-protected amine remains inert under most conditions. This selective reactivity makes the compound particularly valuable in sequential synthesis strategies where controlled, stepwise reactions are essential.
Applications in Research and Industry
N-Z-1,5-pentanediamine hydrochloride demonstrates remarkable versatility across multiple fields, with applications spanning from pharmaceutical development to materials science.
Pharmaceutical Development
In pharmaceutical research, this compound serves as an important building block for the synthesis of various bioactive molecules and drug candidates . The selective protection strategy afforded by the Z group allows for controlled elaboration of the molecular structure, which is essential in developing compounds with specific pharmacological properties. The compound's structural features make it particularly valuable in the synthesis of:
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Peptidomimetics and peptide-based drugs
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Small molecule therapeutics with multiple functional groups
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Linkers for targeted drug delivery systems
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Precursors for anti-infective and anti-cancer agents
Polymer Chemistry
N-Z-1,5-pentanediamine hydrochloride plays a significant role in polymer science, contributing to the development of specialty polymers with enhanced properties . The compound's bifunctional nature—with one protected and one free amine—makes it an excellent monomer or modifier for various polymerization processes. In polymer chemistry, it is employed for:
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Production of specialty polymers with improved mechanical properties
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Development of materials with enhanced thermal stability
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Creation of polymer coatings with specific functionalities
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Synthesis of adhesives with superior bonding characteristics
Biochemical Research
In biochemical investigations, N-Z-1,5-pentanediamine hydrochloride serves as a valuable reagent for studying enzyme activity and protein interactions . Its structural features make it useful for:
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Protein crosslinking studies
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Investigation of enzyme mechanisms
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Development of affinity labels for protein purification
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Creation of enzyme inhibitors for mechanistic studies
Agricultural Applications
The compound finds application in agricultural research and development, particularly in the formulation of agrochemicals . Its unique structure contributes to:
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Development of environmentally friendly pest control agents
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Creation of plant growth regulators
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Formulation of more effective fertilizers
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Design of compounds with reduced environmental impact compared to traditional agrochemicals
Cosmetic Formulations
In the cosmetics industry, N-Z-1,5-pentanediamine hydrochloride is utilized as a stabilizer and texture enhancer in various products . Its applications include:
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Improvement of cream and lotion textures
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Stabilization of emulsions in cosmetic formulations
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Enhancement of product shelf-life
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Development of specialized skincare formulations
Comparative Analysis with Related Compounds
Understanding N-Z-1,5-pentanediamine hydrochloride in the context of related compounds provides valuable insights into its unique properties and applications.
Comparison with Other Protected Diamines
The table below compares N-Z-1,5-pentanediamine hydrochloride with other protected diamines commonly used in organic synthesis:
Compound | Protecting Group | Stability | Deprotection Conditions | Main Applications |
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N-Z-1,5-pentanediamine HCl | Benzyloxycarbonyl (Z) | High stability under basic and neutral conditions | Hydrogenolysis, strong acids | Pharmaceutical synthesis, polymer chemistry |
N-Boc-1,5-pentanediamine | tert-Butyloxycarbonyl (Boc) | Stable to bases, unstable to acids | Mild acidic conditions (TFA) | Peptide synthesis, medicinal chemistry |
N-Fmoc-1,5-pentanediamine | 9-Fluorenylmethoxycarbonyl (Fmoc) | Stable to acids, cleaved by bases | Mild basic conditions (piperidine) | Solid-phase peptide synthesis |
N,N′-dibenzyl-1,5-pentanediamine | Benzyl (Bn) | Very stable, resistant to many conditions | Strong hydrogenolysis conditions | Ligand synthesis, coordination chemistry |
Structure-Activity Relationships
The specific structure of N-Z-1,5-pentanediamine hydrochloride influences its reactivity and applications. The five-carbon chain between the amine groups provides an optimal spacing for many applications, particularly in biochemical research where specific distances between reactive groups can be crucial for binding to biological targets.
Research Developments and Future Directions
Recent research involving N-Z-1,5-pentanediamine hydrochloride and related compounds points to several promising areas of development.
Emerging Applications
Current research suggests expanding applications for N-Z-1,5-pentanediamine hydrochloride in:
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Development of novel drug delivery systems
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Synthesis of biodegradable polymers for medical applications
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Creation of stimuli-responsive materials
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Design of selective catalysts for organic transformations
Synthetic Methodologies
Researchers are continuously developing improved methods for the synthesis and functionalization of protected diamines like N-Z-1,5-pentanediamine hydrochloride. These advances focus on:
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More selective protection strategies
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Environmentally friendly synthetic routes
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Scalable production methods
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Novel functionalization approaches
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